Methyl arachidonate

Catalog No.
S625340
CAS No.
2566-89-4
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl arachidonate

CAS Number

2566-89-4

Product Name

Methyl arachidonate

IUPAC Name

methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-

InChI Key

OFIDNKMQBYGNIW-ZKWNWVNESA-N

SMILES

Array

Synonyms

(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Methyl Ester; (all-Z)-5,8,11,14-Eicosatetraenoic Acid Methyl Ester; Methyl Arachidonate; Methyl 5Z,8Z,11Z,14Z-Eicosatetraenoate; Methyl all-cis-5,8,11,14-Eicosatetraenoate; Methyl cis,cis,cis,cis-Eicosa

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC

The exact mass of the compound Methyl arachidonate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl arachidonate (CAS: 2566-89-4) is a highly lipophilic, volatile fatty acid methyl ester (FAME) derivative of the omega-6 polyunsaturated fatty acid, arachidonic acid. In commercial and research procurement, it serves as a critical analytical standard, a stable precursor for eicosanoid synthesis, and a membrane-permeable prodrug. By masking the polar carboxylic acid group with a methyl ester, this compound offers significantly altered physical and kinetic properties compared to its free acid counterpart, making it indispensable for specific analytical workflows and cellular assays [1].

Generic substitution with free arachidonic acid fails in analytical contexts because the free acid's polarity causes severe peak tailing and thermal instability during gas chromatography. Furthermore, in cellular assays, the free acid requires specific protein-facilitated transport mechanisms to cross the plasma membrane, limiting its utility in transporter-deficient models. Conversely, substituting with more common, cheaper FAMEs (such as methyl linoleate or methyl oleate) fails in signal transduction research, as these analogs lack the specific tetraene structure required to generate the downstream cyclooxygenase and lipoxygenase metabolites necessary to activate Protein Kinase C (PKC) .

Transporter-Independent Membrane Permeability via Free Diffusion

In cellular assays, free arachidonic acid relies on protein-facilitated transport, which is highly sensitive to thiol-modifying reagents. Studies on human neutrophils demonstrate that while 0.5–1.0 mM of p-chloromercuriphenylsulfonic acid (CMPS) or N-ethylmaleimide (NEM) inhibits free arachidonic acid uptake by >98%, the uptake of methyl arachidonate remains completely uninhibited, confirming it enters via rapid, uncatalyzed free diffusion [1].

Evidence DimensionInhibition of cellular uptake by 0.5-1.0 mM thiol reagents (CMPS/NEM)
Target Compound Data0% inhibition (uncatalyzed free diffusion)
Comparator Or BaselineArachidonic acid (>98% inhibition; carrier-mediated)
Quantified Difference>98% difference in uptake inhibition under transporter blockade
ConditionsIntact polymorphonuclear neutrophils and inside-out plasma membrane vesicles at 37 °C

Procurement of the methyl ester ensures consistent intracellular lipid loading in in vitro models, even when endogenous fatty acid transport proteins are downregulated or pharmacologically blocked.

Enhanced Volatility for GC-MS Lipidomic Profiling

Free polyunsaturated fatty acids exhibit high boiling points and polarity, causing severe peak tailing and thermal degradation during gas chromatography. Derivatization to methyl arachidonate significantly increases volatility, lowering the boiling point to 194-196 °C at 0.6-0.8 Torr [1]. This structural modification allows for sharp, baseline-resolved elution under standard 70 eV electron ionization conditions, which is impossible to achieve reproducibly with the free acid [2].

Evidence DimensionBoiling point and GC elution profile
Target Compound Data194-196 °C at 0.6-0.8 Torr; sharp GC peak
Comparator Or BaselineArachidonic acid (High boiling point; prone to peak tailing)
Quantified DifferenceDrastic reduction in polarity enabling standard 70 eV EI GC-MS resolution
ConditionsHP-5 MS capillary column or equivalent, 70 eV electron ionization

Analytical laboratories must procure the methyl ester form to achieve reproducible, quantifiable baseline resolution in complex lipidomic FAME assays.

Specific Activation of Protein Kinase C in Intact Cells

While many unsaturated fatty acid methyl esters fail to activate Protein Kinase C (PKC) in intact cells, methyl arachidonate acts as a highly potent activator. In intact human platelets, administration of 50 μM methyl arachidonate induces maximal PKC activation (plateauing at 2 minutes), matching the potency of free arachidonic acid [1]. This activation is mediated through its intracellular conversion into specific cyclooxygenase and lipoxygenase metabolites, a pathway inaccessible to generic esters like methyl oleate .

Evidence DimensionPKC activation in intact platelets
Target Compound DataPotent activation, plateauing at 2 min at 50 μM
Comparator Or BaselineGeneric unsaturated FAMEs (Poorly active)
Quantified DifferenceNear-maximal activation vs. negligible activation for non-arachidonate esters
ConditionsIntact human platelets, 50 μM concentration, evaluated over 2 minutes

Researchers studying lipid-mediated signal transduction must select this specific ester over cheaper, generic FAMEs to successfully trigger the arachidonate-dependent PKC cascade.

GC-MS Lipidomic Standardization

Due to its optimized volatility and elimination of carboxylic acid polarity, methyl arachidonate is the definitive analytical standard for quantifying omega-6 fatty acids in complex biological matrices via GC-MS or GC-FID[1].

Transporter-Independent Cellular Loading Assays

Because it bypasses the need for protein-facilitated transport, this compound is ideal for in vitro assays requiring rapid, passive loading of arachidonate into cells, particularly when studying cells with modified or inhibited lipid transporter profiles [2].

Intracellular Eicosanoid and PKC Signaling Research

Once inside the cell, esterases hydrolyze the compound to free arachidonic acid, allowing it to feed into cyclooxygenase and lipoxygenase pathways. This makes it a critical reagent for selectively activating Protein Kinase C (PKC) in intact cell models without the extracellular handling issues of the free acid [3].

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Exact Mass

318.255880323 Da

Monoisotopic Mass

318.255880323 Da

Heavy Atom Count

23

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

22AF6IJ1IJ

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 39 of 40 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2566-89-4

Wikipedia

Methyl arachidonate

Dates

Last modified: 08-15-2023
1. H. Katsuki and S. Okuda “Arachidonic acid as a neurotoxic and neurotrophic substance” Prog Neurobiol, vol. 46(6) pp. 607-636, 19952. R. Sanchez-Mejia and L. Mucke “Phospholipase A2 and arachidonic acid in Alzheimer/'s disease” Biochim Biophys Acta, vol. 1801(8) pp. 784-790, 20103. E. Bates “Eicosanoids, fatty acids and neutrophils: their relevance to the pathophysiology of disease” Prostaglandins Leukot Essent Fatty Acids, vol. 53pp.75–86, 19954. L. Levine “Proteasome inhibitors: Their effects on arachidonic acid release from cells in culture and arachidonic acid metabolism in rat liver cells” BMCPharmacology, vol. 4(15), 2004

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